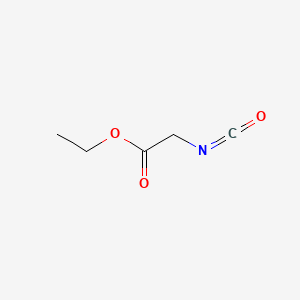

Ethyl isocyanatoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56429. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVOZUPPHBRJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062738 | |

| Record name | Ethyl isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2949-22-6 | |

| Record name | Ethyl isocyanatoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-isocyanato-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isocyanatoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isocyanatoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-isocyanato-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-Isocyanatoacetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract

Ethyl 2-isocyanatoacetate, with the IUPAC name ethyl 2-isocyanatoacetate, is a bifunctional reagent of significant interest in modern organic synthesis and drug discovery.[1][2] Its unique molecular architecture, featuring both a reactive isocyanate group and an ester moiety, allows for its versatile application as a linchpin in the construction of a diverse array of complex nitrogen-containing heterocycles and peptidomimetics. This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of ethyl 2-isocyanatoacetate, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its key transformations, provide validated experimental protocols, and highlight its role in the synthesis of medicinally relevant compounds.

Introduction: The Strategic Value of Ethyl 2-Isocyanatoacetate

In the landscape of chemical building blocks for drug discovery, reagents that offer both versatility and efficiency are paramount. Ethyl 2-isocyanatoacetate (CAS No. 2949-22-6) has emerged as such a valuable tool.[3][4] Its utility stems from the orthogonal reactivity of its two functional groups. The highly electrophilic isocyanate can readily participate in addition reactions with a wide range of nucleophiles, while the ethyl ester provides a handle for subsequent chemical modifications or can be a key pharmacophoric feature in the final molecule. This dual functionality makes it an ideal substrate for multicomponent reactions (MCRs), which are highly valued in medicinal chemistry for their ability to generate molecular diversity and complexity in a single synthetic operation. This guide will serve as a comprehensive resource for understanding and effectively utilizing this powerful reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of a reagent's physical and spectral properties is fundamental to its successful application in the laboratory.

Table 1: Physicochemical Properties of Ethyl 2-Isocyanatoacetate

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-isocyanatoacetate | [1][2] |

| CAS Number | 2949-22-6 | [1][3][4] |

| Molecular Formula | C5H7NO3 | [1][3][4] |

| Molecular Weight | 129.11 g/mol | [1][3][4] |

| Appearance | Liquid | [5] |

| Density | 1.151 g/mL at 25 °C | [5] |

| Boiling Point | 67-68 °C at 11 mmHg | [5] |

| Refractive Index | n20/D 1.422 | [5] |

| SMILES | CCOC(=O)CN=C=O | [2][6] |

| InChIKey | DUVOZUPPHBRJJO-UHFFFAOYSA-N | [1][2][6] |

Spectroscopic data is crucial for reaction monitoring and product characterization. Key spectral features of ethyl 2-isocyanatoacetate include a strong, characteristic absorption in the infrared (IR) spectrum around 2250 cm⁻¹ for the N=C=O stretch of the isocyanate group. The ¹H NMR spectrum typically shows a triplet at ~1.3 ppm (3H) and a quartet at ~4.2 ppm (2H) for the ethyl ester group, and a singlet at ~4.1 ppm (2H) for the α-methylene protons. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl of the ester, the carbons of the ethyl group, the α-carbon, and the highly deshielded carbon of the isocyanate group.

Synthesis of Ethyl 2-Isocyanatoacetate

Several synthetic routes to ethyl 2-isocyanatoacetate have been reported, offering flexibility based on available starting materials and scale.[7]

From Glycine Ethyl Ester Derivatives

A common and practical approach involves the phosgenation of glycine ethyl ester hydrochloride or its derivatives.[7] The use of phosgene or its safer equivalents, such as triphosgene (bis(trichloromethyl)carbonate), is prevalent.

Experimental Protocol: Synthesis from Glycine Ethyl Ester Hydrochloride and Triphosgene

This protocol is adapted from established procedures for the synthesis of isocyanates from amine hydrochlorides.

-

Reaction Setup: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and any excess phosgene) is charged with a suspension of glycine ethyl ester hydrochloride in an inert solvent such as toluene or dioxane.

-

Phosgenation: A solution of triphosgene in the same solvent is added dropwise to the stirred suspension at a controlled temperature, typically starting at room temperature and then gradually heating to reflux. The reaction progress is monitored by the cessation of HCl gas evolution.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and any solid byproducts are removed by filtration. The solvent is carefully removed under reduced pressure. The crude ethyl 2-isocyanatoacetate is then purified by fractional distillation under reduced pressure to yield the final product.

The causality behind this experimental design lies in the need to control the highly exothermic reaction and to safely handle the toxic reagents and byproducts. The slow addition of triphosgene and the use of a gas scrubber are critical safety measures.

Other Synthetic Approaches

Alternative methods for the synthesis of ethyl 2-isocyanatoacetate include:

-

The reaction of ethyl 2-isocyanoacetate with an oxidizing agent.[7]

-

A Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide.[7]

-

The reaction of ethanol with 2-isocyanatoacetyl chloride.[7][8]

The choice of synthetic route often depends on factors such as the desired scale, the availability and cost of starting materials, and safety considerations related to the handling of reagents like phosgene.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of ethyl 2-isocyanatoacetate is primarily centered around the reactivity of the isocyanate functional group. This electrophilic moiety readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.

Multicomponent Reactions (MCRs)

Ethyl 2-isocyanatoacetate is a valuable component in MCRs, which are powerful tools for building molecular complexity in a convergent and atom-economical manner.[9]

Diagram: Generalized Workflow for a Multicomponent Reaction

Caption: A typical workflow for a multicomponent reaction involving ethyl 2-isocyanatoacetate.

-

Passerini and Ugi Reactions: Ethyl 2-isocyanatoacetate can participate as the isocyanide component in Passerini and Ugi reactions, leading to the formation of α-acyloxy carboxamides and peptidomimetic scaffolds, respectively.[9] These reactions are foundational in the construction of libraries of diverse compounds for high-throughput screening in drug discovery.

Synthesis of Heterocycles

A primary application of ethyl 2-isocyanatoacetate is in the synthesis of a wide variety of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.[10][11]

Diagram: Heterocyclic Scaffolds from Ethyl 2-Isocyanatoacetate

Caption: Diverse heterocyclic systems accessible from ethyl 2-isocyanatoacetate.

Applications in the Synthesis of Marketed Drugs and Clinical Candidates

The versatility of ethyl 2-isocyanatoacetate is demonstrated by its use in the synthesis of important pharmaceutical agents.

-

Temozolomide: Ethyl 2-isocyanatoacetate is a key intermediate in some syntheses of temozolomide, an anticancer drug used to treat brain tumors.[5][6]

-

Nicotine Immunogens: It has been used in the preparation of haptens for the development of nicotine vaccines, which are being investigated as smoking cessation aids.[5]

-

Imidazo[1,2-c]quinazoline-2,5-(3H,6H)dione: This scaffold, accessible from ethyl 2-isocyanatoacetate, is found in various biologically active molecules.[5][6]

The choice to use ethyl 2-isocyanatoacetate in these syntheses is driven by its ability to introduce a carboxymethylureido or related functionality, which can be crucial for biological activity or for linking to other molecular fragments.

Safety, Handling, and Storage

Ethyl 2-isocyanatoacetate is a hazardous substance and must be handled with appropriate safety precautions.[12][13][14]

Table 2: GHS Hazard Classifications for Ethyl 2-Isocyanatoacetate

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| Respiratory Sensitization | H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |

Source:[2]

Handling:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[13][15]

-

Avoid inhalation of vapors and contact with skin and eyes.[13][15]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13][15]

-

Isocyanates are moisture-sensitive and can react with water to release carbon dioxide, which can lead to pressure buildup in sealed containers.[14] Therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Conclusion

Ethyl 2-isocyanatoacetate is a powerful and versatile reagent with broad applications in organic synthesis and drug development. Its bifunctional nature allows for the efficient construction of a wide range of nitrogen-containing compounds, including complex heterocycles and peptidomimetics. A thorough understanding of its reactivity, coupled with strict adherence to safety protocols, will enable researchers and scientists to fully leverage the synthetic potential of this valuable building block in their pursuit of novel therapeutics and other advanced materials.

References

- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacet

- Ethyl 2-isocyanatoacet

- Ethyl isocyanatoacet

- ethyl isocyanatoacet

- Ethyl isocyanoacet

- Ethyl isocyanoacet

- Kinetic Profile of Ethyl Isocyanoacetate: A Comparative Guide to its Reactivity. Benchchem.

- CAS 2949-22-6 | Ethyl isocyanatoacet

- Ethyl isocyanatoacetate | C5H7NO3 | CID 76283. PubChem - NIH.

- A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate.

- Ethyl isocyanatoacet

- Ethyl isocyanoacetate | C5H7NO2 | CID 533707. PubChem - NIH.

- Ethyl isocyanoacet

- This compound | CAS 2949-22-6 | SCBT. Santa Cruz Biotechnology.

- SAFETY D

- Ethyl isocyanoacetate - Safety D

- Ethyl isocyanatoacet

- Growing demand in the Pharmaceutical Industry drives the Ethyl Cyanoacetate market growth: Cognitive Market Research. Cognitive Market Research.

Sources

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 2949-22-6 | this compound - Synblock [synblock.com]

- 4. This compound | CAS 2949-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. This compound 95 2949-22-6 [sigmaaldrich.com]

- 6. This compound 95 2949-22-6 [sigmaaldrich.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]

- 11. Ethyl isocyanoacetate 95 2999-46-4 [sigmaaldrich.com]

- 12. Ethyl 2-isocyanatoacetate - High purity | EN [georganics.sk]

- 13. aksci.com [aksci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemicalbook.com [chemicalbook.com]

Authored by a Senior Application Scientist

An In-depth Technical Guide to Ethyl Isocyanatoacetate: A Versatile Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bifunctional chemical reagent of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring both a highly reactive isocyanate group and an ester moiety, renders it an invaluable building block for the synthesis of a diverse array of heterocyclic compounds. This guide provides a comprehensive technical overview of this compound, encompassing its fundamental physicochemical properties, synthesis, and reactivity. Particular emphasis is placed on its application in the construction of pharmacologically relevant scaffolds, supported by mechanistic insights and established experimental protocols.

Core Molecular Attributes of this compound

This compound (CAS No. 2949-22-6) is a clear, colorless liquid at room temperature.[1] A thorough understanding of its fundamental properties is critical for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in various reaction conditions and for developing appropriate purification and handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇NO₃ | [2] |

| Molecular Weight | 129.11 g/mol | [2][3][4][5] |

| Density | 1.151 g/mL at 25 °C | [1][5] |

| Boiling Point | 67-68 °C at 11 mmHg | [1][5] |

| Refractive Index | n20/D 1.422 | [1][5] |

| Flash Point | 72 °C (163 °F) | [1] |

| Solubility | Reacts with water.[1] Miscible with ethanol and ether.[6] | [1][6] |

Structural and Bonding Characteristics

The reactivity of this compound is a direct consequence of its molecular structure, which features two key functional groups: the isocyanate and the ethyl ester.

Caption: Chemical structure of this compound.

The isocyanate group (-N=C=O) is a highly electrophilic moiety, susceptible to nucleophilic attack at the central carbon atom. This reactivity is the cornerstone of its utility in forming urea, carbamate, and other related linkages, which are prevalent in many bioactive molecules. The ethyl ester group, while less reactive, can undergo hydrolysis or transesterification under appropriate conditions and provides a handle for further molecular elaboration.

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from readily available precursors. The choice of method often depends on the desired scale, purity requirements, and available laboratory infrastructure.

Established Synthetic Methodologies

-

From Glycine Ethyl Ester: A common approach involves the reaction of glycine ethyl ester hydrochloride with phosgene or a phosgene equivalent, such as bis(trichloromethyl)carbonate (triphosgene).[7] This method is efficient but requires stringent safety precautions due to the high toxicity of phosgene.

-

Curtius Rearrangement: this compound can also be synthesized via a Curtius rearrangement of ethyl hydrogen malonate using diphenylphosphoryl azide.[7]

-

From 2-Isocyanatoacetyl Chloride: The reaction of 2-isocyanatoacetyl chloride with ethanol provides a direct route to the target molecule.[7][8]

A Practical Laboratory-Scale Synthesis Protocol

A robust and practical synthesis involves the dehydration of N-formyl glycine ethyl ester. This method avoids the use of highly toxic phosgene.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

A solution of N-formyl glycine ethyl ester (10 mmol), diisopropylethylamine (DIPEA, 20 mmol), and 4-dimethylaminopyridine (DMAP, 3 mmol) in dry dichloromethane (DCM, 10 mL) is prepared.

-

A separate solution of triphosgene (3.3 mmol) in dry DCM (10 mL) is prepared.

-

The two solutions are introduced into a microreactor system at a controlled flow rate, ensuring efficient mixing and heat dissipation.

-

The combined stream is passed through a reactor coil to achieve a residence time of approximately 20 minutes at ambient temperature.

-

The output from the reactor is collected, and the solvent is carefully removed under reduced pressure to about 80% of its original volume.

-

The crude product is filtered through a short plug of silica gel and washed with DCM to remove salts.

-

The solvent from the filtrate is evaporated to yield the final product, this compound.

This continuous flow method offers excellent control over reaction parameters and enhances the safety of the process.

Reactivity and Applications in Drug Development

The synthetic versatility of this compound has positioned it as a key intermediate in the synthesis of a wide range of heterocyclic compounds.[6] Its ability to participate in cyclization reactions is particularly valuable in drug discovery for generating molecular diversity.

Synthesis of Heterocyclic Scaffolds

This compound is a precursor for the synthesis of numerous heterocyclic systems, including:

The general reactivity pattern involves the nucleophilic addition of a suitable substrate to the isocyanate group, followed by an intramolecular cyclization, often involving the ester moiety or the adjacent methylene group.

Caption: Generalized reaction pathway involving this compound.

Case Study: Synthesis of Imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione

This compound has been utilized in the preparation of imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione, a scaffold with potential biological activity.[1] This synthesis highlights the utility of this reagent in building complex molecular architectures.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification

The compound is classified as:

Recommended Handling Procedures

-

Always work in a well-ventilated chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Avoid inhalation of vapors and direct contact with skin and eyes.[11]

-

Keep away from heat, sparks, and open flames.[11]

-

It is moisture-sensitive and reacts with water; therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon).[1]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

For long-term storage and to maintain purity, refrigeration under an inert gas is recommended.[10]

-

Store away from incompatible materials such as strong oxidizing agents, alcohols, amines, acids, and bases.[10]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of a wide variety of heterocyclic compounds, many of which are of significant interest in drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling is paramount for its successful application in the research laboratory. The synthetic methodologies and applications outlined in this guide provide a solid foundation for researchers and scientists to leverage the full potential of this valuable chemical building block.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 76283, this compound" PubChem, [Link].

-

National Institute of Standards and Technology. "this compound" NIST Chemistry WebBook, [Link].

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 533707, Ethyl isocyanoacetate" PubChem, [Link].

-

Organic Syntheses. "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate" Organic Syntheses, [Link].

-

Le, H. V.; Ganem, B. "A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate." Organic Syntheses, vol. 89, 2012, p. 358. [Link].

Sources

- 1. This compound | 2949-22-6 [chemicalbook.com]

- 2. This compound | CAS 2949-22-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. This compound | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound 95 2949-22-6 [sigmaaldrich.com]

- 6. Ethyl isocyanoacetate | 2999-46-4 [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. 异氰基乙酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Ethyl Isocyanatoacetate: Structural Dynamics and Synthetic Utility in Heterocyclic Chemistry

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary: The Bifunctional Scaffold

Ethyl isocyanatoacetate (EIA) represents a critical bifunctional building block in modern organic synthesis. Defined by the convergence of a highly electrophilic isocyanate (

For drug development professionals, EIA is not merely a reagent but a pre-organized scaffold. Its structure allows for the rapid assembly of 5-membered heterocycles—specifically hydantoins and oxazolines—which are privileged structures in anticonvulsant and antimicrobial pharmacophores.

This guide dissects the structural properties of EIA, establishes a self-validating protocol for its primary application (hydantoin synthesis), and provides the mechanistic grounding required for troubleshooting complex syntheses.

Molecular Architecture & Spectroscopic Signature[1][2][3]

To manipulate EIA effectively, one must understand its electronic distribution. The molecule is characterized by two competing electrophilic centers: the isocyanate carbon and the ester carbonyl.

Structural Decomposition

The reactivity is dictated by the electron-withdrawing nature of both functional groups on the central

Figure 1: Functional decomposition of this compound showing the electronic pressure on the central methylene bridge.

Spectroscopic Fingerprint (Validation Data)

When verifying the purity of EIA, the following spectroscopic signals are diagnostic. The disappearance of the isocyanate stretch (

| Technique | Signal / Shift | Multiplicity | Assignment | Structural Insight |

| FT-IR | 2250–2280 cm⁻¹ | Strong, Broad | Critical: Confirming reagent integrity. Loss indicates hydrolysis (urea formation). | |

| FT-IR | 1740–1760 cm⁻¹ | Strong | Typical ester carbonyl stretch.[1] | |

| ¹H NMR | 4.22 ppm | Quartet ( | Ethyl group methylene. | |

| ¹H NMR | 4.05 ppm | Singlet | Diagnostic: Alpha-methylene. Deshielded by adjacent NCO and COO groups. | |

| ¹H NMR | 1.31 ppm | Triplet ( | Ethyl group methyl. | |

| ¹³C NMR | ~128 ppm | Signal | Isocyanate carbon (often weak due to relaxation times). |

Analytic Note: The alpha-methylene singlet (~4.05 ppm) may overlap with the quartet of the ethyl group depending on the solvent (

vs.). High-field NMR (400 MHz+) is recommended for clear integration.

Reactivity Profile & Mechanistic Pathways

The utility of EIA lies in its chemoselectivity . The isocyanate carbon is significantly more electrophilic than the ester carbonyl. This kinetic difference allows for stepwise heterocycle formation:

-

Kinetic Phase: Nucleophilic attack at the isocyanate (fast).

-

Thermodynamic Phase: Cyclization onto the ester (slower, requires catalysis).

The "Hydantoin Ring Closure" Mechanism

The most common application of EIA is the synthesis of hydantoins (imidazolidine-2,4-diones). This pathway is preferred over the Bucherer-Bergs reaction when specific

Figure 2: Stepwise mechanistic pathway from primary amine and EIA to Hydantoin.

Experimental Protocol: Synthesis of N-Benzylhydantoin

This protocol is designed to be self-validating . It includes checkpoints to ensure the intermediate is formed before proceeding to cyclization, preventing the formation of polymeric side products.

Reagents:

-

Benzylamine (1.0 equiv)

-

This compound (1.1 equiv)

-

Dichloromethane (DCM), anhydrous

-

Conc. HCl (for acid-catalyzed cyclization)[2]

Phase 1: Urea Formation (The Kinetic Step)

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

). Add anhydrous DCM ( -

Addition: Add Benzylamine (1.0 equiv). Cool to

in an ice bath. -

Reaction: Add this compound (1.1 equiv) dropwise via syringe. The reaction is exothermic; control the rate to maintain temperature

. -

Validation (Checkpoint A):

-

Method: Thin Layer Chromatography (TLC) (50% EtOAc/Hexanes).

-

Observation: Disappearance of the amine spot.

-

IR Check (Optional): Take an aliquot. The strong peak at

(NCO) should be largely consumed (excess EIA may remain).

-

-

Workup: Evaporate DCM under reduced pressure to yield the crude Ureido Ester (often a white/off-white solid).

Phase 2: Cyclization (The Thermodynamic Step)

-

Solvation: Redissolve the crude Ureido Ester in Ethanol (

). -

Catalysis: Add Conc. HCl (

or roughly 3-4 drops per mmol). -

Reflux: Heat the mixture to reflux (

) for 2–4 hours. -

Validation (Checkpoint B):

-

Method: TLC. A new, more polar spot (Hydantoin) will appear.

-

NMR Check: Disappearance of the ethyl ester signals (quartet at 4.2 ppm) indicates cyclization and loss of EtOH.

-

-

Isolation: Cool to room temperature. The hydantoin often precipitates. If not, concentrate the solvent to 1/3 volume and cool to

. Filter the solid and wash with cold EtOH.

Safety & Handling (The "Experience" Pillar)

Working with EIA requires strict adherence to safety protocols due to its lachrymatory nature and moisture sensitivity.

-

Lachrymator: EIA is a potent tear agent. Always handle in a functioning fume hood. Do not transport open vessels outside the hood.

-

Moisture Sensitivity:

-

Risk:[4] Reaction with atmospheric water produces the carbamic acid, which decarboxylates to the amine, which then reacts with remaining isocyanate to form a symmetric urea dimer (insoluble white solid).

-

Prevention: Store under inert gas (

or Argon) at

-

-

Decontamination: Spills should be treated with an aqueous solution of 5% surfactant and 5% ammonia to neutralize the isocyanate group.

References

-

PubChem. (n.d.). This compound (Compound).[5][6] National Library of Medicine. Retrieved from [Link]

-

Declas, N., Le Vaillant, F., & Waser, J. (2019).[7] Revisiting the Urech Synthesis of Hydantoins. Organic Letters, 21(2), 524–528.[2] (Provides context on modern hydantoin synthesis methodologies).

-

Tanwar, D. K., Ratan, A., & Gill, M. S. (2017).[7] Facile One-Pot Synthesis of Substituted Hydantoins. Synlett, 28, 2285-2290.[2][7] (Mechanistic insights into ureido cyclizations).

-

NIST Mass Spectrometry Data Center. (n.d.). This compound.[5][6] National Institute of Standards and Technology. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. US4746755A - Preparation of hydrantoic acids and hydantoins - Google Patents [patents.google.com]

- 5. This compound | C5H7NO3 | CID 76283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ias.ac.in [ias.ac.in]

- 7. Hydantoin synthesis [organic-chemistry.org]

Technical Guide: Ethyl Isocyanatoacetate NMR Spectral Analysis

Executive Summary

Ethyl isocyanatoacetate (EIA) is a bifunctional electrophile serving as a critical

Part 1: Structural Analysis & Theoretical Basis

The unique spectral features of EIA arise from the electronic competition between two functional groups flanking a central methylene bridge.

Electronic Environment

-

The Isocyanate Group (

): A strong electron-withdrawing group (EWG) with a linear geometry. The nitrogen atom exerts a significant inductive effect ( -

The Ester Group (

): The carbonyl oxygen further pulls electron density from the alpha-carbon. -

The Methylene Bridge (

): Located between two EWGs, the protons on this carbon are highly deshielded compared to standard alkyl chains, serving as the primary diagnostic signal in

Part 2: Spectral Characterization[1][2]

Proton ( ) NMR Spectrum

Solvent:

The spectrum is characterized by a clean aliphatic region with a diagnostic singlet shifted significantly downfield.

| Chemical Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Fragment |

| 1.30 - 1.35 | Triplet (t) | 3H | 7.1 | Terminal Methyl (Ethyl group) | |

| 3.98 - 4.05 | Singlet (s) | 2H | - | Alpha-Methylene (Diagnostic) | |

| 4.25 - 4.30 | Quartet (q) | 2H | 7.1 | Ester Methylene (Ethyl group) |

Technical Insight:

The alpha-methylene singlet (

Carbon-13 ( ) NMR Spectrum

Solvent:

| Chemical Shift ( | Intensity/Type | Assignment | Notes |

| 14.0 | Strong | Ethyl methyl | |

| 45.2 | Medium | Alpha-methylene | |

| 62.3 | Strong | Ethyl methylene | |

| 128.5 | Weak / Broad | Isocyanate Carbon | |

| 167.8 | Strong | Ester Carbonyl |

Critical Analysis - The "Missing" Peak:

Researchers often panic when the peak at ~128 ppm is not immediately visible. The isocyanate carbon is attached to a quadrupolar nitrogen nucleus (

-

Protocol Adjustment: To visualize the NCO carbon clearly, increase the relaxation delay (

seconds) and the number of scans (scans > 1024).

Part 3: Impurity Profiling & Stability

EIA is moisture-sensitive. Contact with ambient humidity triggers hydrolysis, leading to specific spectral artifacts.

Hydrolysis Pathway

Secondary Reaction: The amine reacts with remaining isocyanate to form a urea dimer.Diagnostic Impurity Signals

| Impurity | Diagnostic Signal ( | Cause |

| Glycine Ethyl Ester | Singlet at | Hydrolysis (Water contamination) |

| Urea Dimer | Broad doublet/triplet ~5-6 ppm (NH) | Condensation of amine + isocyanate |

| Acetic Acid | Singlet at | Ester hydrolysis (harsh conditions) |

Part 4: Experimental Workflow (Graphviz)

The following diagram outlines the logical workflow for spectral acquisition and assignment, ensuring data integrity.

Figure 1: NMR acquisition workflow emphasizing the necessity of dry solvents to prevent in-situ hydrolysis.

Part 5: Synthetic Application (Hydantoin Synthesis)

EIA is most commonly used to synthesize hydantoins via reaction with amines. This is a key pathway in the development of anticonvulsant drugs and aldose reductase inhibitors.

Reaction Mechanism[6][7][8]

-

Nucleophilic Attack: Primary amine attacks the isocyanate carbon.

-

Urea Formation: An intermediate urea (hydantoic acid ester) is formed.

-

Cyclization: Base-catalyzed (or acid-catalyzed) intramolecular attack of the urea nitrogen on the ester carbonyl releases ethanol and closes the ring.

Figure 2: Synthetic pathway for the conversion of EIA to Hydantoin scaffolds.

References

-

National Institutes of Health (NIH) - PubChem. (2025). This compound Compound Summary. Retrieved from [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (2024). Synthesis of Hydantoins. Retrieved from [Link]

Sources

- 1. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 2. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. Ethyl isocyanate(109-90-0) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Ethyl Isocyanatoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts of ethyl isocyanatoacetate. Moving beyond a simple data sheet, this document delves into the theoretical underpinnings, experimental best practices, and computational prediction of the ¹³C NMR spectrum of this important bifunctional molecule. As a versatile building block in organic synthesis, a thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural elucidation in drug discovery and materials science.

Section 1: The Structural and Spectroscopic Identity of this compound

This compound, with the chemical formula C₅H₇NO₃, possesses two key functional groups: an ethyl ester and an isocyanate. This unique combination makes it a valuable reagent for the introduction of an ester-functionalized carbamate linkage in a single step. The electronic environments of the five distinct carbon atoms in its structure give rise to a characteristic ¹³C NMR spectrum.

Below is a diagram illustrating the molecular structure of this compound with each carbon atom numbered for clear identification and subsequent spectral assignment.

Figure 2: Workflow for the preparation of an this compound NMR sample.

Step-by-Step Protocol:

-

Material: Use high-purity this compound. For quantitative ¹³C NMR, a sample concentration of 50-100 mg in 0.6-0.7 mL of deuterated solvent is recommended. [1]2. Solvent: Chloroform-d (CDCl₃) is a common and appropriate solvent for this compound. [1]Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Dissolution: In a clean, dry vial, dissolve the this compound in the deuterated solvent. Gentle vortexing can aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a high-quality, 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.

-

Filtration (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities. [2]6. Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.

Table 1: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | Standard 30° pulse for quantitative measurements with proton decoupling. |

| Solvent | CDCl₃ | Common solvent for small organic molecules. |

| Temperature | 298 K | Standard ambient temperature. |

| Spectral Width | ~250 ppm (e.g., -20 to 230 ppm) | To encompass the full range of expected carbon chemical shifts. |

| Acquisition Time | ~1-2 seconds | To ensure adequate resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of carbon nuclei, crucial for accurate integration in quantitative studies. |

| Number of Scans | 128 or higher | To achieve an adequate signal-to-noise ratio, given the low natural abundance of ¹³C. [3] |

| Decoupling | Broadband proton decoupling | To simplify the spectrum by removing ¹H-¹³C coupling, resulting in single peaks for each carbon. [4] |

Section 4: Experimental and Predicted ¹³C NMR Chemical Shifts

The following table presents the experimentally observed ¹³C NMR chemical shifts for this compound in CDCl₃, alongside theoretically predicted values. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).

Table 2: Experimental and Predicted ¹³C NMR Chemical Shifts of this compound

| Carbon Atom (See Fig. 1) | Functional Group | Experimental δ (ppm) in CDCl₃ | Predicted δ (ppm) (DFT/B3LYP/6-31G(d)) |

| C1 | Ester Carbonyl (C=O) | 167.3 | 168.1 |

| C2 | Methylene (-CH₂-) | 44.9 | 45.5 |

| C3 | Isocyanate (-N=C=O) | 125.8 | 126.5 |

| C4 | O-Methylene (-O-CH₂-) | 62.9 | 63.7 |

| C5 | Methyl (-CH₃) | 14.1 | 14.8 |

Note: Predicted values are illustrative and can vary based on the level of theory and basis set used.

Section 5: In-Depth Analysis and Assignment of the ¹³C NMR Spectrum

The assignment of each peak in the ¹³C NMR spectrum to a specific carbon atom in the molecule is a critical step in structural confirmation. This assignment is based on the established chemical shift ranges for different functional groups and the electronic effects within the molecule.

-

C1 (Ester Carbonyl): The peak at 167.3 ppm is characteristic of an ester carbonyl carbon, which typically resonates in the 160-185 ppm range. [5]This carbon is sp²-hybridized and bonded to two electronegative oxygen atoms, resulting in significant deshielding.

-

C3 (Isocyanate): The signal at 125.8 ppm is assigned to the central carbon of the isocyanate group. Isocyanate carbons generally appear in the 120-140 ppm region. [6]The sp-hybridization and bonding to both nitrogen and oxygen contribute to its downfield shift.

-

C4 (O-Methylene): The resonance at 62.9 ppm corresponds to the methylene carbon of the ethyl group that is directly attached to the ester oxygen. Carbons bonded to a single oxygen atom typically fall in the 50-90 ppm range. [5]The electronegative oxygen atom causes a significant downfield shift compared to a standard alkane methylene group.

-

C2 (Methylene): The peak at 44.9 ppm is assigned to the methylene carbon adjacent to the isocyanate group. While this is an sp³-hybridized carbon, the electron-withdrawing effect of the isocyanate group deshields it, shifting it downfield from a typical alkane methylene carbon.

-

C5 (Methyl): The most upfield signal at 14.1 ppm is attributed to the terminal methyl carbon of the ethyl group. This is a typical chemical shift for an sp³-hybridized methyl carbon in an aliphatic chain.

Section 6: Computational Prediction of ¹³C NMR Chemical Shifts using DFT

Density Functional Theory (DFT) has become a powerful tool for the accurate prediction of NMR chemical shifts, aiding in spectral assignment and structural verification. [7]The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for these calculations. [8]

A Practical Workflow for DFT-Based Chemical Shift Prediction

The following workflow outlines the key steps for predicting the ¹³C NMR chemical shifts of this compound using a computational chemistry package like Gaussian.

Figure 3: Workflow for the DFT prediction of ¹³C NMR chemical shifts.

Step-by-Step Protocol (Conceptual):

-

Structure Input: Build the 3D structure of this compound.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and effective level of theory for this is B3LYP with the 6-31G(d) basis set. [9]3. Frequency Calculation: A frequency calculation should be performed on the optimized geometry to ensure it is a true energy minimum (i.e., no imaginary frequencies).

-

NMR Calculation: Using the optimized geometry, perform an NMR calculation using the GIAO method. The same level of theory and basis set as the optimization is a good starting point.

-

Reference Calculation: Perform the same GIAO NMR calculation on the reference molecule, tetramethylsilane (TMS), at the identical level of theory.

-

Chemical Shift Calculation: The chemical shift (δ) for each carbon is calculated by subtracting its isotropic shielding value (σ_iso) from the isotropic shielding value of the TMS carbon (σ_ref): δ = σ_ref - σ_iso. [10] The choice of functional and basis set can significantly impact the accuracy of the predicted chemical shifts. For higher accuracy, long-range corrected functionals and larger basis sets may be employed. [11]

Section 7: Conclusion

This in-depth technical guide has provided a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By integrating theoretical principles, detailed experimental protocols, and computational prediction methodologies, researchers, scientists, and drug development professionals are equipped with the necessary knowledge to confidently acquire, interpret, and predict the ¹³C NMR spectrum of this versatile molecule. A thorough understanding of its spectroscopic signature is essential for its effective utilization in the synthesis of novel compounds and materials.

References

-

13 Carbon NMR. (n.d.). Retrieved from [Link]

-

ACS Publications. (2014, March 6). ¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, September 12). 5.7: ¹³C-NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). ¹³C Direct Detected NMR for Challenging Systems. Chemical Reviews. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

-

ACS Publications. (2020, May 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. Retrieved from [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

-

University of York. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]

-

DRDC Atlantic. (2002). 13C Solution NMR Spectra of Poly(ether)urethanes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). ¹³C Direct Detected NMR for Challenging Systems. PubMed Central. Retrieved from [Link]

-

Semantic Scholar. (2021, June 30). Isolation and Characterization of Ethyl Acetate Fraction from Abroma augusta L as an Anti-Inflammatory Agent. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST WebBook. Retrieved from [Link]

-

YouTube. (2024, May 12). How to perform NMR calculation in Gaussian. Retrieved from [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

-

ACS Publications. (n.d.). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A ¹³C-NMR and IR study of isocyanides and some of their complexes. Retrieved from [Link]

-

Steffen's Chemistry Pages. (n.d.). 13C chemical shifts. Retrieved from [Link]

-

RSC Publishing. (2023, October 30). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Retrieved from [Link]

-

ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2017, December 13). Best way to visualise Gaussian NMR output?. Retrieved from [Link]

-

VNUHCM Journal of Science and Technology Development. (2024, March 31). Impacts of basis sets, solvent models, and NMR methods on the accuracy of 1H and 13C chemical shift calculations for biaryls: a DFT study. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. PubMed Central. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

General methods: 1H NMR and 13C NMR spectra were recorded in CDCl3 or CDCl3 and CCl4 as solvent on 300 MHz or 500 MHz spectrometer. (n.d.). Retrieved from [Link]

-

YouTube. (2023, November 11). How to do NMR calculation using Gaussian 09W | GIAO method. Retrieved from [Link]

-

MDPI. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

American Chemical Society. (2026, January 30). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchon. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (d in ppm) and coupling constants (J in Hz).... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

National Institutes of Health. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. PubMed Central. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

-

Dr. Joaquin Barroso's Blog. (2018, September 20). Calculating NMR shifts – Short and Long Ways. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Preprints.org. (n.d.). Supplementary Information. Retrieved from [Link]

-

YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS - Search. Retrieved from [Link]

-

Bioregistry. (n.d.). Spectral Database for Organic Compounds. Retrieved from [Link]

Sources

- 1. C-13 nmr spectrum of ethyl ethanoate analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl acetate doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. semanticscholar.org [semanticscholar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. kpu.pressbooks.pub [kpu.pressbooks.pub]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. joaquinbarroso.com [joaquinbarroso.com]

- 11. pubs.acs.org [pubs.acs.org]

Technical Guide: Spectroscopic Analysis of Ethyl Isocyanatoacetate (EIA)

Executive Summary

Ethyl isocyanatoacetate (EIA) is a bifunctional electrophile critical to the synthesis of imidazoles, oxazolines, and peptidomimetics in pharmaceutical development. Its utility, however, is matched by its instability; the isocyanate moiety is highly susceptible to hydrolysis, rapidly degrading into insoluble ureas.

This guide provides a rigorous framework for the Infrared (IR) analysis of EIA. Unlike standard spectral libraries, this document focuses on causality and validation —explaining why specific bands appear, how to distinguish the active reagent from its degradation products, and what protocols ensure data integrity.

Molecular Architecture & Vibrational Theory

To interpret the spectrum of EIA (

-

The Isocyanate Oscillator (-N=C=O): This cumulative double bond system creates a strong, asymmetric stretching vibration. Because the central carbon is sp-hybridized and chemically distinct from the organic backbone, this mode is largely uncoupled from the rest of the molecule, resulting in a "diagnostic" peak that is exceptionally intense and sharp.

-

The Ester Linkage: The ethyl ester provides a secondary diagnostic region. The carbonyl stretch is sensitive to the inductive effect of the adjacent nitrogen-bearing carbon, often shifting slightly higher in frequency compared to simple aliphatic esters.

Validated Spectral Assignment Table

The following data correlates specific vibrational modes with their frequency ranges. These values are derived from solution-phase (CCl₄) and neat liquid film studies.

| Functional Group | Vibration Mode | Frequency ( | Intensity | Diagnostic Note |

| Isocyanate | 2280 – 2250 | Very Strong | Primary confirmation. Look for a sharp, dominant band centered ~2260 | |

| Ester Carbonyl | 1755 – 1735 | Strong | Distinct from urea/amide impurities (which appear <1690 | |

| Alkyl (Ethyl) | 2990 – 2900 | Medium | Typical aliphatic cluster. | |

| Ester C-O | 1230 – 1180 | Strong | "Fingerprint" confirmation of the ester moiety. | |

| Methylene | ~1420 | Medium | Scissoring mode of the alpha-carbon ( |

Experimental Protocol: The Anhydrous Workflow

CRITICAL SAFETY NOTICE: EIA is a lachrymator and potential sensitizer. All operations must occur in a functioning fume hood.

The primary failure mode in EIA analysis is moisture contamination . Standard KBr pellet preparation is forbidden as the hygroscopic nature of KBr facilitates hydrolysis during grinding. The following protocol utilizes Attenuated Total Reflectance (ATR) or sealed liquid cells to maintain integrity.

Workflow Logic Diagram

Figure 1: Decision matrix for handling moisture-sensitive isocyanates. Note the emphasis on immediate cleaning to prevent urea crust formation on optics.

Step-by-Step Methodology

-

Instrument Purge: Ensure the FTIR sample compartment is purged with dry nitrogen or dry air for at least 15 minutes to eliminate atmospheric water vapor interference in the 3500–3000

region. -

Background Collection: Collect a background spectrum of the clean, dry crystal/window.

-

Sample Application:

-

For ATR: Place 10–20 µL of neat EIA directly onto the crystal. Cover immediately with the anvil or a glass slip to minimize atmospheric contact.

-

For Transmission: Prepare a 5-10% solution in anhydrous

or

-

-

Acquisition: Scan immediately (16 scans minimum, 4

resolution). -

Decontamination: Immediately wipe the crystal with dry acetone/dichloromethane. Isocyanates left on the crystal will hydrolyze and bond to the surface, damaging ZnSe elements over time.

Quality Control: Self-Validating Impurity Analysis

The "Self-Validating" system relies on detecting the specific spectral signature of hydrolysis. If EIA reacts with water, it forms the unstable carbamic acid, which decarboxylates to the amine (glycine ethyl ester) and subsequently reacts with remaining isocyanate to form the urea dimer .

The Degradation Pathway

Spectral Flags for Degradation

To validate your sample quality, check for the absence of these peaks. If these are present, the sample is compromised.

| Impurity Marker | Frequency ( | Cause |

| N-H Stretch | 3400 – 3300 | Formation of Amine/Urea (Broad band) |

| Urea Carbonyl | 1690 – 1640 | Urea C=O (Appears as a lower-frequency shoulder to the ester peak) |

| Amide II | ~1550 | N-H bending mixed with C-N stretch |

| Loss of NCO | ~2260 | Decrease in relative intensity of the diagnostic peak |

Interpretation Logic[1]

Figure 2: Algorithmic approach to spectral interpretation. The presence of N-H stretching is the earliest warning sign of moisture contamination.

Applications in Drug Discovery

Understanding the IR profile of EIA is directly relevant to monitoring reaction progress in medicinal chemistry.

-

Heterocycle Synthesis: EIA is a precursor for oxazolines and hydantoins. In these reactions, the disappearance of the 2260

peak is the primary kinetic metric. -

Peptidomimetics: Used to introduce the

motif onto amines. The shift from the sharp isocyanate peak to a broad urea/amide carbonyl band allows for real-time monitoring of coupling efficiency. -

Thiamphenicol Intermediates: EIA derivatives are used in the synthesis of broad-spectrum antibiotics. Purity at the starting material stage (verified by the absence of the 1650

urea band) is critical to prevent side-reactions that lower yield.

References

-

National Institute of Standards and Technology (NIST). this compound Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] [Link]

-

National Institutes of Health (NIH). PubChem Compound Summary: this compound.[2] PubChem.[3][4] [Link][4]

-

Safe Work Australia. Guide to Handling Isocyanates. Safe Work Australia. [Link]

-

Organic Syntheses. A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Org.[5][3] Synth. 2004, 81, 121. [Link]

Sources

Ethyl Isocyanatoacetate: A Technical Guide to Safe Handling, Reactivity, and Application

Document Control:

Executive Summary & Chemical Identity[2][3]

This compound (EIA) is a bifunctional electrophile widely employed in medicinal chemistry for the synthesis of ureas, carbamates, and hydantoins. Unlike simple alkyl isocyanates, EIA possesses an ester moiety (

Critical Distinction: Do not confuse This compound (Isocyanate,

Physicochemical Profile[2][3][6][7][8][9]

| Property | Value | Technical Note |

| CAS Number | 2949-22-6 | Unique identifier.[1][2][3][4] |

| Formula | MW: 129.11 g/mol | |

| Boiling Point | 68–69 °C @ 11 mmHg | Extrapolates to ~168 °C at atm.[2][3] Low volatility compared to ethyl isocyanate.[2][3] |

| Density | 1.151 g/mL | Denser than water; sinks in aqueous spills.[2][3] |

| Flash Point | ~73 °C (163 °F) | Combustible Liquid (Class IIIA).[2][3] |

| Appearance | Colorless to pale yellow liquid | Pungent, lachrymatory odor.[2][3] |

| Solubility | DCM, THF, Toluene, EtOAc | Reacts/Decomposes in Water and Alcohols.[2][3] |

Hazard Architecture: Mechanism of Toxicity

To handle EIA safely, one must understand why it is toxic.[2][3] The hazard is not merely "poisonous"; it is a reactive sensitizer.[2][3]

The Electrophilic Assault (Carbamylation)

The isocyanate carbon is highly electrophilic.[2][3] Upon contact with biological tissue, it rapidly attacks nucleophilic residues (amines on lysine, hydroxyls on serine) found on proteins and DNA.[2][3]

-

Acute Irritation: The reaction generates heat and changes local pH, causing immediate necrosis of mucous membranes (eyes, lungs).[2][3]

-

Sensitization (The Long-Term Risk): The isocyanate-protein conjugate acts as a hapten.[2][3] The immune system recognizes this "modified self" protein as foreign, triggering antibody production (IgE/IgG).[2][3] Subsequent exposure, even at trace levels (ppb), can trigger life-threatening asthma or anaphylaxis.[2][3]

Visualization: Mechanism of Action

Caption: The haptenization pathway where EIA modifies biological proteins, leading to immune sensitization.[2]

Engineering Controls & Personal Protective Equipment (PPE)[2][3][8]

Standard "lab safety" is insufficient. Isocyanates have poor warning properties (odor threshold often exceeds exposure limits).[2][3]

Engineering Controls[2][3][8][10]

-

Primary: All handling must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.[2][3]

-

Secondary: Vacuum pumps used for distillation/evaporation must be vented into the hood or equipped with a cold trap to prevent exhaust release.[2][3]

PPE Selection Protocol

Isocyanates permeate standard latex gloves rapidly.[2][3]

| PPE Type | Recommendation | Rationale |

| Hand Protection | Nitrile (Double gloved) or Silver Shield/Laminate | Standard Nitrile offers fair protection against splashes but degrades.[2][3] Change immediately upon contamination.[2][3] Laminate is required for spill cleanup.[2][3] |

| Respiratory | Supplied Air (for spills) or P100/OV Cartridge | In normal hood use, no respirator is needed.[2][3] For spills outside the hood, air-purifying respirators are risky due to poor odor warning; SCBA is preferred.[2][3] |

| Eye/Face | Chemical Goggles + Face Shield | EIA is a lachrymator .[2][3] Vapors cause immediate tearing; liquid causes severe corneal damage.[2][3] |

Emergency Response & Decontamination

Water alone is ineffective for cleaning EIA spills.[2][3] Isocyanates react with water to form amines and

Decontamination Solution Recipe (The "Decon Mix")

-

Surfactant: 2% Liquid Detergent (e.g., Tergitol or Dish Soap) – Breaks surface tension/emulsifies EIA.[2]

-

Neutralizer: 8% Concentrated Aqueous Ammonia (or Sodium Carbonate) – Accelerates hydrolysis to the amine.[2]

Spill Response Workflow

Caption: Step-by-step logic for neutralizing an this compound spill. Note the CO2 venting requirement.

Critical Safety Note: Do not seal waste containers immediately. The neutralization reaction releases

Synthetic Application: Urea Formation[2][3]

In drug discovery, EIA is most commonly used to install the ethyl acetamido motif via reaction with primary or secondary amines.[2][3]

Standard Operating Procedure (SOP)

Objective: Synthesis of a Urea derivative from a secondary amine.

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. EIA is moisture-sensitive; water will consume the reagent to form the symmetric urea byproduct.[2][3] -

Solvent: Use anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2][3]

-

Addition:

-

Monitoring: Monitor by TLC or LCMS. The reaction is typically fast (< 1 hour).[2][3]

-

Workup:

Reaction Scheme Logic

Caption: Synthetic pathway showing the desired urea formation vs. the moisture-induced symmetric urea impurity.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76283, this compound.[2][3] Retrieved from [Link][2][3]

-

European Chemicals Agency (ECHA). Substance Information: this compound.[2][3] Retrieved from [Link][2][3]

- Organic Syntheses.General procedures for handling Isocyanates and quenching protocols. (Contextual reference for SOP development).

Sources

The Genesis and Synthetic Versatility of Ethyl Isocyanatoacetate: A Technical Guide for Chemical Innovators

Abstract

Ethyl isocyanatoacetate, a deceptively simple molecule, stands as a cornerstone in the edifice of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique bifunctional nature, possessing both a reactive isocyanate group and an ester moiety, renders it an invaluable synthon for the construction of a diverse array of complex molecular architectures. This technical guide provides an in-depth exploration of the historical discovery and the seminal first syntheses of this pivotal chemical intermediate. We will delve into the mechanistic underpinnings of the key synthetic routes, offering detailed, field-proven protocols for their execution. A comparative analysis of these methodologies will equip researchers and process chemists with the knowledge to make informed decisions based on efficiency, safety, and scalability. Furthermore, this guide will illuminate the extensive applications of this compound in the synthesis of medicinally relevant heterocyclic compounds, underscoring its enduring importance in drug discovery and development.

Historical Overture: The Dawn of Isocyanates and the Emergence of a Key Building Block

The story of this compound is intrinsically linked to the groundbreaking work of German chemist Theodor Curtius. In 1885, Curtius reported a novel thermal rearrangement of acyl azides to isocyanates, a reaction now famously known as the Curtius rearrangement.[1][2] This discovery was a watershed moment in organic chemistry, providing a reliable method for the preparation of the versatile isocyanate functional group.[1][2]

While the exact first synthesis of this compound is not definitively documented in a single seminal publication, its conceptualization and practical realization are direct consequences of the chemical principles established by Curtius. Early synthetic endeavors logically extended from the newfound accessibility of isocyanates. Two principal pathways emerged, leveraging the Curtius rearrangement and the reactivity of acyl chlorides, respectively. These foundational methods, refined over decades, remain central to the production of this vital chemical building block.

Foundational Synthetic Strategies: A Mechanistic and Practical Dissection

The synthesis of this compound is primarily achieved through two robust and well-established methodologies. The choice between them often hinges on the availability of starting materials, desired scale, and safety considerations.

The Curtius Rearrangement of Ethyl Hydrogen Malonate

This elegant approach directly applies the principles of the Curtius rearrangement to a readily available starting material, ethyl hydrogen malonate.[3] The reaction proceeds through the formation of an acyl azide intermediate, which then undergoes a concerted rearrangement to the isocyanate with the expulsion of nitrogen gas.[1]

The use of diphenylphosphoryl azide (DPPA) has become a standard in modern Curtius rearrangements.[2] Its selection is predicated on its ability to efficiently convert the carboxylic acid of ethyl hydrogen malonate into the corresponding acyl azide under mild conditions, thereby minimizing side reactions. Triethylamine acts as a base to deprotonate the carboxylic acid, facilitating its reaction with DPPA. The thermal rearrangement of the resulting acyl azide is a concerted process, ensuring high fidelity and retention of the molecular framework.

Sources

Methodological & Application

Ethyl isocyanatoacetate reaction with hydrazines for pyrazoles

Application Note: Modular Synthesis of N-Heterocycles via Ethyl Isocyanatoacetate and Hydrazines

Part 1: Executive Summary & Chemical Context

Abstract

This application note details the reactivity of This compound (EIA) with hydrazine derivatives. While frequently investigated for the synthesis of nitrogen-rich heterocycles, it is critical to distinguish the structural outcomes of this reagent compared to

The reaction of EIA with hydrazines predominantly yields 1-aminohydantoin (imidazolidine-2,4-dione) scaffolds via a semicarbazide intermediate, rather than the pyrazole core typically associated with 1,3-dielectrophiles. This guide provides a validated protocol for the synthesis of 1-aminohydantoins and a comparative analysis of the pyrazole synthesis route to ensure researchers select the correct building block for their target scaffold.

Chemical Logic & Mechanism The reaction proceeds through a two-step sequence:[1][2][3][4]

-

Nucleophilic Addition: The primary amino group of the hydrazine attacks the isocyanate carbon of EIA, forming an intermediate ethyl (hydrazinocarbonyl)aminoacetate (a semicarbazide derivative).

-

Cyclocondensation: Under basic or thermal conditions, the distal hydrazine nitrogen attacks the ester carbonyl, releasing ethanol and closing the 5-membered hydantoin ring.

Note on Pyrazoles: To synthesize pyrazoles (1,2-diazoles), the electrophilic carbons must be separated by one carbon atom (1,3-relationship), as seen in Ethyl Acetoacetate or Ethyl Cyanoacetate . EIA possesses a 1,2-relationship (Isocyanate C – Methylene C – Ester C), which geometrically favors the N-C-N hydantoin linkage over the N-N-C pyrazole linkage.

Part 2: Mechanistic Visualization

The following diagram contrasts the reaction pathways, highlighting the divergence between Hydantoin and Pyrazole formation based on the starting material.

Figure 1: Divergent synthesis pathways. Pathway A (Green) depicts the formation of 1-aminohydantoins from this compound. Pathway B (Red) shows the standard Pyrazole synthesis using Ethyl Acetoacetate.

Part 3: Experimental Protocols

Protocol A: Synthesis of 1-(Phenylamino)hydantoin

Target Scaffold: Imidazolidine-2,4-dione derivative Reagents: this compound, Phenylhydrazine

1. Reagent Preparation

-

This compound (EIA): Moisture sensitive. Store at 2–8°C. Handle under inert atmosphere (Nitrogen/Argon).

-

Phenylhydrazine: Toxic and sensitive to oxidation. Use freshly distilled or high-purity grade.

-

Solvent: Dichloromethane (DCM) (Anhydrous) for Step 1; Ethanol (EtOH) for Step 2.

2. Step-by-Step Methodology

-

Step 1: Urea Formation (Semicarbazide Intermediate)

-

Charge a flame-dried 250 mL round-bottom flask with Phenylhydrazine (10.0 mmol, 1.08 g) and DCM (50 mL) .

-

Cool the solution to 0°C using an ice bath.

-

Add This compound (10.0 mmol, 1.29 g) dropwise over 15 minutes via a syringe pump or pressure-equalizing dropping funnel. Caution: Exothermic reaction.

-

Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Monitoring: Check by TLC (SiO2, 50% EtOAc/Hexane). The isocyanate spot should disappear, and a more polar urea spot should appear.

-

Isolation: Evaporate the solvent under reduced pressure to yield the crude ethyl (2-phenylhydrazinecarbonyl)aminoacetate as a solid or viscous oil.

-

-

Step 2: Cyclization to Hydantoin

-

Dissolve the crude intermediate from Step 1 in Absolute Ethanol (30 mL) .

-

Add Sodium Ethoxide (NaOEt) (0.5 eq, catalytic to stoichiometric depending on rate) or Conc. HCl (2 mL) for acid-catalyzed cyclization. Note: Acid catalysis is often preferred to prevent oxidation of the hydrazine moiety.

-

Reflux the mixture at 78°C for 3–6 hours .

-

Cool the reaction to 0°C. The product, 1-(phenylamino)hydantoin , often precipitates.

-

Filter the precipitate and wash with cold ethanol (2 x 10 mL).

-

Recrystallization: If necessary, recrystallize from EtOH/Water.

-

3. Typical Yield & Characterization

-

Yield: 65–80%

-

Appearance: White to off-white crystalline solid.

-

Key 1H NMR Signals:

-

10.8 (s, 1H, NH ring),

-

10.8 (s, 1H, NH ring),

Protocol B: Comparative Synthesis of Pyrazolones

Target Scaffold: 3-Methyl-1-phenyl-5-pyrazolone Reagents: Ethyl Acetoacetate, Phenylhydrazine[1][5][6][7]

Use this protocol if the specific intent is to generate a Pyrazole ring.

-

Setup: Mix Phenylhydrazine (10 mmol) and Ethyl Acetoacetate (10 mmol) in Ethanol (20 mL) .

-

Reaction: Heat to reflux for 2 hours. The reaction is often spontaneous and exothermic upon mixing.

-

Workup: Cool to room temperature. The pyrazolone usually crystallizes out of the solution.

-

Purification: Filter and wash with cold ethanol.

-

Result: Formation of the 5-membered pyrazole ring containing the N-N bond within the ring.

Part 4: Data Summary & Troubleshooting

Table 1: Reactivity Comparison of Ethyl Ester Building Blocks

| Reagent | Electrophile Pattern | Reaction with Hydrazine | Primary Product | Key Structural Feature |

| This compound | 1,2-Electrophile (NCO, Ester) | Addition-Cyclization | 1-Aminohydantoin | N-C-N Ring System |

| Ethyl Cyanoacetate | 1,3-Electrophile (CN, Ester) | Addition-Cyclization | 3-Aminopyrazolone | N-N-C Ring System |

| Ethyl Acetoacetate | 1,3-Electrophile (Ketone, Ester) | Condensation | Pyrazolone | N-N-C Ring System |

Troubleshooting Guide

-

Oligomerization: If the reaction in Protocol A yields a gummy mess, the isocyanate concentration was likely too high during addition. Solution: Increase dilution of the hydrazine solution and slow the addition rate of EIA.

-

Moisture Contamination: EIA hydrolyzes to glycine ethyl ester and CO2 in the presence of water, which then polymerizes or reacts with the isocyanate. Solution: Ensure all solvents are anhydrous and glassware is flame-dried.

-

Regioselectivity (Substituted Hydrazines): With methylhydrazine (

), the unsubstituted

Part 5: References

-

Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, vol. 46, no. 3, 1950, pp. 403–470. Link

-

Tanwar, D. K., et al. "Facile One-Pot Synthesis of Substituted Hydantoins from Carbamates."[8] Synlett, vol. 28, no.[8][9] 17, 2017, pp. 2285–2290.[9] Link

-

PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Link

-

Knorr, L. "Ueber die Constitution der Pyrazolonderivate." Berichte der deutschen chemischen Gesellschaft, vol. 17, 1884. (Foundational reference for Pyrazole contrast).

Sources

- 1. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]

- 3. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]

- 4. WO1997019930A1 - Process for producing 1-aminohydantoin - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. ijtsrd.com [ijtsrd.com]

- 7. orgchemres.org [orgchemres.org]

- 8. Hydantoin synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Ethyl isocyanatoacetate in oxazole and oxazoline synthesis

Application Note: Ethyl Isocyanatoacetate in Heterocyclic Synthesis

Part 1: Executive Summary & Technical Distinction

Abstract

this compound (EIA) is a bifunctional reagent containing an electrophilic isocyanate group (

CRITICAL TECHNICAL DISTINCTION Before proceeding, verify your reagent CAS number to ensure the correct chemical identity.

| Feature | This compound (This Guide) | Ethyl Isocyanoacetate (Van Leusen) |

| Structure | ||

| Functional Group | Isocyanate (Electrophile) | Isocyanide (Nucleophile/Carbene) |

| CAS Number | 2949-22-6 | 2999-46-4 |

| Primary Reactivity | Reacts with Nucleophiles (OH, NH | Reacts with Electrophiles/Dipoles |

| Target Heterocycle | Oxazol-2-ones, Hydantoins, Oxazolidinones | Oxazoles, Pyrroles, Imidazoles |

Part 2: Chemical Profile & Handling